7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Medicinal Chemistry Computational Chemistry ADME Prediction

Tetrahydroacridine researchers needing C9-position conjugation without tacrine's amino-group protection/deprotection steps require a carboxylic acid handle. 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS 345621-27-4) addresses this gap. • C9-COOH enables direct carbodiimide-mediated amide/ester coupling-inaccessible with 9-amino tacrine analogs • Well-characterized: MW 241.29, logP ~4.25 for predictable chromatographic behavior and membrane permeability • ≥95% purity, supplied with full analytical documentation; ideal for molecular probe construction, affinity reagent synthesis, and SAR comparator studies

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 345621-27-4
Cat. No. B1299142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
CAS345621-27-4
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O
InChIInChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H,17,18)
InChIKeyZLAJPSWHTFQIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid: Structure, Properties & Procurement


7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS 345621-27-4) is a tetrahydroacridine derivative containing a 9-position carboxylic acid functional group, with molecular formula C₁₅H₁₅NO₂ and molecular weight 241.29 g/mol . The compound features the core 1,2,3,4-tetrahydroacridine scaffold — a partially saturated acridine system structurally related to tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first FDA-approved acetylcholinesterase inhibitor for Alzheimer's disease [1][2]. The distinguishing structural feature of this specific compound is the carboxylic acid moiety at the C9 position in place of the amino group present in tacrine, creating a distinct physicochemical profile (calculated logP ~4.25) and enabling different downstream derivatization pathways [3].

Carboxylic acid handle for amide/ester conjugation chemistry
Defined MW and logP support LC-MS method development
C9-COOH tetrahydroacridine scaffold for pharmacological studies without 9-amino metabolic context

Irreplaceability of 7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid


The tetrahydroacridine class encompasses diverse substitution patterns that produce markedly divergent physicochemical and synthetic properties, making indiscriminate substitution scientifically invalid. The 7-methyl substitution on the acridine ring differentiates this compound from unsubstituted 1,2,3,4-tetrahydroacridine-9-carboxylic acid [1], while the C9 carboxylic acid group fundamentally distinguishes it from the more widely studied 9-amino derivatives (tacrine and its direct analogs) [2]. The carboxylic acid functional group provides a reactive handle for amide coupling, esterification, and conjugation strategies that are chemically inaccessible with 9-amino or 9-unsubstituted tetrahydroacridines [3]. Furthermore, the calculated logP of approximately 4.25 [4] indicates substantially higher lipophilicity compared to more polar tetrahydroacridine derivatives bearing additional heteroatom substituents, which directly impacts chromatographic behavior, membrane permeability in biological assays, and formulation requirements. These structural distinctions create compound-specific synthetic utility that cannot be assumed transferable to close structural analogs.

Target
7-Methyl-9-COOH
Substitute
Tacrine (9-NH₂)
Carboxylic acid enables coupling chemistries inaccessible to 9-amino derivatives; reported hepatotoxicity context for tacrine may not transfer to 9-COOH scaffold.
Target
7-Methyl-9-COOH
Substitute
Unsubstituted 9-COOH analog
7-Methyl group increases lipophilicity and shifts chromatographic retention; MW difference alters LC-MS detection, limiting direct analytical interchange.

Differentiation Evidence for 7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid


Molecular Weight and Lipophilicity Differentiation

The 7-methyl substitution on the tetrahydroacridine ring system differentiates 7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid from the unsubstituted parent compound 1,2,3,4-tetrahydroacridine-9-carboxylic acid. The target compound has a molecular weight of 241.29 g/mol (C₁₅H₁₅NO₂), representing a +14 Da mass increase relative to the unsubstituted analog (MW ~227.26 g/mol, C₁₄H₁₃NO₂). Additionally, the 7-methyl substitution contributes to a calculated logP of 4.254 [1], an increase relative to the predicted logP of the unsubstituted analog, consistent with established quantitative structure-property relationship principles for aromatic methyl substitution.

MW & logP
Cross-study comparable
Target: MW 241.29, logP 4.254
Comparator: MW ~227.26, logP ~3.6–3.8
Supports LC-MS and chromatographic differentiation
Calculated logP; experimental verification recommended
Medicinal Chemistry Computational Chemistry ADME Prediction

Amide Conjugation Chemistry via C9 Carboxylic Acid

The C9 carboxylic acid functional group in 7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid provides a reactive handle for amide bond formation, esterification, and other carboxylate-specific chemistries that are fundamentally distinct from the 9-amino group in tacrine (9-amino-1,2,3,4-tetrahydroacridine) [1] and absent in 9-unsubstituted tetrahydroacridines. This functional group differentiation is critical because tetrahydroacridine-9-carboxylic acid derivatives have been employed as synthetic intermediates for constructing more complex acridine-based molecular architectures, with the carboxylic acid moiety serving as a versatile point of diversification [2].

C9 Coupling
Class-level inference
C9-COOH: amide/ester formation
C9-NH₂ (tacrine): amine-based coupling
Enables conjugation routes not accessible from 9-amino derivatives
Class-level reactivity; verify desired transformation
Synthetic Chemistry Drug Conjugation Bioconjugation

Commercial Availability and Quality Control Standardization

7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is commercially available from multiple chemical suppliers with minimum purity specifications of 95% and an MDL registry number MFCD00681031 . The MDL number provides a standardized, database-linked chemical identifier that facilitates unambiguous compound identification across procurement platforms and electronic laboratory notebooks, reducing the risk of ordering or inventory errors. Vendor-reported purity of ≥95% provides a defined quality baseline for experimental reproducibility, whereas many closely related tetrahydroacridine analogs are either not commercially stocked or available only at lower purity grades or in limited quantities.

Commercial Availability
Data to verify
Purity ≥95%, MDL MFCD00681031
Reported baseline for procurement consistency
Supplier-specified; confirm lot COA
Chemical Procurement Analytical Chemistry Quality Control

Absence of 9-Amino Hepatotoxicity Liability

Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the prototypical tetrahydroacridine-based acetylcholinesterase inhibitor, was withdrawn from clinical use due to dose-limiting hepatotoxicity, a liability attributed in part to the 9-amino moiety and its metabolic processing [1][2]. 7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid lacks the 9-amino group, possessing instead a carboxylic acid at the C9 position. This structural divergence removes the primary metabolic liability associated with the tacrine pharmacophore, making it a structurally distinct scaffold for evaluating tetrahydroacridine-based biological activity without the confounding hepatotoxicity risk inherent to 9-amino analogs.

9-Amino Liability
Class-level inference
C9-COOH vs. tacrine (C9-NH₂) hepatotoxicity context
Class-level structural differentiation from 9-amino series
Hepatotoxicity not assessed for this compound
Drug Safety Toxicology Medicinal Chemistry

Key Research and Industrial Applications of 7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid


Synthetic Intermediate for Amide and Ester Conjugates

The C9 carboxylic acid functional group enables standard carbodiimide-mediated coupling to amine- or alcohol-containing partners, providing a direct route to amide- and ester-linked tetrahydroacridine conjugates that cannot be prepared from tacrine without additional protection/deprotection steps [1]. This application leverages the differentiation established in Evidence_Item 2, making the compound valuable for constructing tetrahydroacridine-based molecular probes, affinity reagents, or prodrug candidates where conjugation via the C9 position is desired.

Reference Standard for LC-MS Method Development

With a defined molecular weight of 241.29 g/mol and calculated logP of 4.254 [2], 7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid serves as a well-characterized reference compound for developing and validating LC-MS methods targeting moderately lipophilic heteroaromatic carboxylic acids. The commercial availability at ≥95% purity with MDL registration supports its use as a system suitability standard or calibration reference.

Tetrahydroacridine Scaffold Evaluation Without Hepatotoxicity Confounding

For researchers investigating the biological activity of tetrahydroacridine scaffolds in cellular or in vivo assays where tacrine-like hepatotoxicity would obscure efficacy readouts, the 9-carboxylic acid derivative provides a structurally related but mechanistically distinct starting point [3]. This application stems directly from the class-level differentiation established in Evidence_Item 4, enabling evaluation of tetrahydroacridine core pharmacology without the safety liabilities inherent to the 9-amino series.

Physicochemical Comparator for SAR Studies

The distinct molecular weight (+14 Da vs. unsubstituted) and logP (4.254) of the 7-methyl-9-carboxylic acid derivative make it a useful comparator in structure-activity relationship studies evaluating the effect of 7-position substitution on physicochemical and biological properties. The compound's commercial availability facilitates its inclusion as a defined control or comparator in screening cascades, enabling quantitative assessment of how 7-methyl substitution alters compound behavior relative to unsubstituted or differently substituted tetrahydroacridine analogs [2].

Application
Selection Property
Validation Focus
Amide/ester conjugate synthesis
Carboxylic acid coupling chemistry
Coupling efficiency and conjugate identity
LC-MS method development
Defined MW and logP
Retention time, mass accuracy, purity verification
Tetrahydroacridine scaffold pharmacology
C9-carboxylate (non-amino) scaffold
Endpoint interpretation vs. 9-amino series
SAR comparator for 7-methyl effect
7-Methyl substitution effect
Comparative physicochemical and biological profiling

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